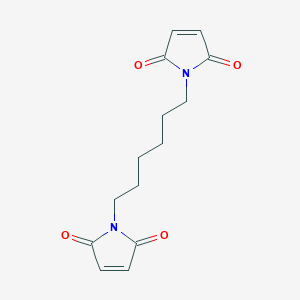

1,6-Bismaleimidohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12818. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Maleimides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[6-(2,5-dioxopyrrol-1-yl)hexyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c17-11-5-6-12(18)15(11)9-3-1-2-4-10-16-13(19)7-8-14(16)20/h5-8H,1-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVHLZLQVWXBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073343 | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,6-hexanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4856-87-5 | |

| Record name | 1,6-Bismaleimidohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4856-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Bismaleimidohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004856875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dimaleimidohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,6-hexanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(hexane-1,6-diyl)bis-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-Bismaleimidohexane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC3NMJ9SCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,6-Bismaleimidohexane: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Bismaleimidohexane (BMH) is a homobifunctional crosslinking agent widely utilized in biochemical and pharmaceutical research. Its structure, featuring two maleimide (B117702) groups connected by a six-carbon aliphatic chain, allows for the covalent linkage of sulfhydryl groups in proteins and other molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of BMH, with a focus on its role in studying protein-protein interactions and its emerging significance in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). Detailed experimental protocols for its synthesis and use in protein crosslinking are provided, alongside visualizations to elucidate its mechanism of action and experimental workflows.

Chemical Properties and Structure

This compound is a white to off-white crystalline solid.[1] Its chemical and physical properties are summarized in the tables below, providing a ready reference for experimental design and execution.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4856-87-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₁₆N₂O₄ | [1][5] |

| Molecular Weight | 276.29 g/mol | [1][2][5] |

| Appearance | White to off-white powder/crystal | [1] |

| Melting Point | 136-141 °C | [4] |

| Boiling Point | 465.7 ± 28.0 °C at 760 mmHg | [4] |

| Solubility | Soluble in chloroform, DMSO, DMF | [1][3] |

| Storage Temperature | 2-8°C | [2] |

Table 2: Structural Identifiers of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 1,1'-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione) | [5] |

| SMILES | O=C1C=CC(=O)N1CCCCCCN2C(=O)C=CC2=O | [3][5] |

| InChI | InChI=1S/C14H16N2O4/c17-11-5-6-12(18)15(11)9-3-1-2-4-10-16-13(19)7-8-14(16)20/h5-8H,1-4,9-10H2 | [5] |

| InChIKey | PYVHLZLQVWXBDZ-UHFFFAOYSA-N | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the reaction of 1,6-hexanediamine (B7767898) with maleic anhydride (B1165640) to form an intermediate bismaleamic acid, followed by cyclodehydration to yield the final bismaleimide (B1667444) product.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,6-Hexanediamine

-

Maleic Anhydride

-

Triethylamine (TEA)

-

Acetic Anhydride

-

Magnesium Acetate (B1210297)

-

Formation of Bismaleamic Acid: Dissolve 0.02 mol of 1,6-hexanediamine in 50 mL of acetone in a reaction flask. To this solution, add 0.04 mol of maleic anhydride dissolved in 40 mL of acetone. Stir the mixture for 30 minutes at room temperature (20-25°C).

-

Cyclodehydration: Raise the temperature of the reaction mixture to 40°C. Sequentially add 0.02 mol of triethylamine, 0.15 mol of acetic anhydride, and a catalytic amount of magnesium acetate (0.04 g).

-

Reflux: Reflux the mixture for 1 hour under a nitrogen atmosphere.

-

Purification: After cooling, the product can be precipitated by adding a non-solvent like water. The precipitate is then washed with a 10% sodium carbonate solution to remove unreacted acetic anhydride, followed by washing with water. The final product is dried under a vacuum.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis, Cure and Thermal Properties of Bismaleimide Resin and Allylnadic-Imide – Oriental Journal of Chemistry [orientjchem.org]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. H58874.ME [thermofisher.com]

- 5. This compound | C14H16N2O4 | CID 20992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 1,6-Bismaleimidohexane (CAS: 4856-87-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Bismaleimidohexane (BMH) is a homobifunctional crosslinking reagent widely utilized in biochemistry, polymer chemistry, and pharmaceutical sciences.[1] Its structure features two maleimide (B117702) terminal groups separated by a six-carbon aliphatic spacer chain. This configuration allows for the covalent and irreversible linkage of molecules containing sulfhydryl (thiol) groups, most notably the cysteine residues in proteins and peptides.[2][3]

The reaction proceeds under mild physiological conditions, making BMH an invaluable tool for studying protein structures, characterizing protein-protein interactions, and developing complex bioconjugates.[4] In the field of drug development, BMH and similar maleimide-based linkers are critical components in the construction of Antibody-Drug Conjugates (ADCs), where they serve to attach highly potent cytotoxic agents to monoclonal antibodies, enabling targeted delivery to cancer cells.[5][6] This guide provides a comprehensive overview of the technical data, experimental considerations, and core applications of this compound.

Physicochemical and Technical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 4856-87-5 | [2][7] |

| Molecular Formula | C₁₄H₁₆N₂O₄ | [4][7][8] |

| Molecular Weight | 276.29 g/mol | [2][7][8] |

| Appearance | White to off-white or beige powder/crystal | [4][8] |

| Melting Point | 136-144 °C | [9][10] |

| Purity | ≥95-97% (typically by HPLC) | [9] |

| Spacer Arm Length | 13.0 - 16.1 Å | [4][11][12] |

| Topological Polar Surface Area | 74.8 Ų | [4][7] |

| XLogP3 | 0.2 | [7][13] |

| pKa (Predicted) | -1.90 ± 0.20 | [4][10] |

Core Reactivity: The Thiol-Maleimide Michael Addition

The primary utility of this compound stems from the specific and efficient reaction of its maleimide groups with sulfhydryl groups. This reaction is a Michael-type addition, where the nucleophilic thiol attacks one of the vinyl carbons of the maleimide ring.

This conjugation is highly selective for sulfhydryls and proceeds optimally under mild, near-neutral conditions (pH 6.5-7.5).[2][3][4] Below this range, the reaction rate decreases as the thiol becomes protonated and less nucleophilic. Above pH 7.5, competing reactions, such as the hydrolysis of the maleimide ring or reaction with primary amines (e.g., lysine (B10760008) residues), can occur.[14] The resulting thioether bond is stable and considered irreversible under typical physiological conditions.[4][15]

Caption: Thiol-Maleimide Michael Addition Reaction.

Applications in Research and Drug Development

Protein Crosslinking and Structural Analysis

As a homobifunctional reagent, BMH can crosslink two sulfhydryl groups. This is useful for:

-

Intramolecular Crosslinking: Stabilizing the tertiary or quaternary structure of a protein by linking two cysteine residues within the same polypeptide chain or protein complex.

-

Intermolecular Crosslinking: Conjugating two different sulfhydryl-containing proteins or peptides to study their interactions or create novel fusion proteins.

The fixed distance of the 16.1 Å spacer arm provides a molecular ruler to probe the proximity of cysteine residues within a protein's three-dimensional structure.[4][13]

Development of Antibody-Drug Conjugates (ADCs)

A paramount application of maleimide-based linkers is in the synthesis of ADCs.[5] ADCs are a class of targeted therapeutics designed to deliver potent cytotoxic drugs specifically to cancer cells.[6][16]

The process typically involves:

-

Antibody Modification: The interchain disulfide bonds of a monoclonal antibody (mAb) are partially or fully reduced to expose reactive sulfhydryl groups.

-

Linker-Payload Preparation: A cytotoxic drug (payload) is first attached to a maleimide-containing linker, which may be BMH or a derivative.

-

Conjugation: The sulfhydryl groups on the reduced mAb react with the maleimide group of the linker-payload construct, forming a stable ADC.

BMH's role as a non-cleavable linker ensures that the cytotoxic payload remains attached to the antibody until the entire ADC is internalized by the target cell and degraded in the lysosome, releasing the active drug.[6][11]

Caption: Conceptual Diagram of an Antibody-Drug Conjugate.

Polymer and Materials Science

In materials science, BMH is used as a crosslinking agent to enhance the mechanical and thermal properties of polymers.[1] It creates strong covalent bonds between polymer chains, improving durability, stability, and chemical resistance, which is valuable for developing high-performance composites, adhesives, and coatings.[1]

Experimental Protocols

General Protocol for Protein-Protein Crosslinking

This protocol provides a general workflow for crosslinking two proteins (Protein-A and Protein-B), where at least one contains an accessible sulfhydryl group.

Materials:

-

This compound (BMH)

-

Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.2, degassed

-

Reducing agent (e.g., DTT or TCEP), if needed

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

If proteins lack free thiols, reduce native disulfide bonds using a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.

-

Remove the reducing agent immediately via a desalting column to prevent interference with the maleimide reaction.

-

Dissolve the sulfhydryl-containing protein(s) in degassed PBS buffer (pH 6.5-7.5).

-

-

BMH Stock Solution Preparation:

-

Immediately before use, dissolve BMH in anhydrous DMSO or DMF to a concentration of 10-20 mM. BMH has poor aqueous solubility and can hydrolyze, so fresh preparation is critical.[8]

-

-

Conjugation Reaction:

-

Add the BMH stock solution to the protein solution at a 10- to 20-fold molar excess over the protein. The optimal ratio should be determined empirically.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

-

-

Quenching:

-

Stop the reaction by adding a quenching reagent with a free thiol (e.g., L-cysteine) to a final concentration of ~50 mM. This will consume any unreacted BMH.

-

Incubate for an additional 15 minutes.

-

-

Purification:

-

Remove excess crosslinker and unreacted proteins by size-exclusion chromatography (gel filtration) or dialysis against an appropriate buffer.

-

-

Analysis:

-

Confirm successful crosslinking using SDS-PAGE. The crosslinked product should appear as a new band with a higher molecular weight.

-

Caption: General Experimental Workflow for Protein Crosslinking.

Solubility and Storage

Proper handling and storage are crucial to maintain the reactivity of BMH.

| Solvent | Solubility & Conditions | Citation(s) |

| Chloroform | Soluble | [3][4][17] |

| DMSO | Soluble at 3.33 mg/mL (12.05 mM). May require ultrasonic warming and heat to 60°C. | [8] |

| DMF | Soluble | [11] |

| Water | Not soluble | [11] |

| Corn Oil (with 10% DMSO) | Soluble at ≥ 2.5 mg/mL (9.05 mM) for in vivo use. | [8] |

| Form | Recommended Storage Conditions | Citation(s) |

| Powder | 0-6°C or -20°C for long-term (3 years). Protect from heat and moisture. | [4][8][10] |

| In Solvent | Aliquot and store at -80°C (up to 6 months) or -20°C (up to 1 month). Avoid freeze-thaw cycles. | [8] |

Safety and Handling

This compound is classified as hazardous and requires careful handling.

| Hazard Class | GHS Statement | Citation(s) |

| Acute Dermal Toxicity | H311: Toxic in contact with skin | [4][7][13] |

| Skin Irritation | H315: Causes skin irritation | [4][7][18] |

| Eye Irritation | H319: Causes serious eye irritation | [4][7][18] |

| Skin Sensitization | H317: May cause an allergic skin reaction | [4][7] |

| Acute Oral Toxicity | H302: Harmful if swallowed | [7][18] |

| Respiratory Irritation | H335: May cause respiratory irritation | [18][19] |

Recommended Handling Precautions:

-

Handle in a well-ventilated place or fume hood.[19]

-

Wear suitable protective clothing, including impervious gloves and safety goggles with side-shields.[19][20]

-

Avoid contact with skin and eyes.[19]

-

Avoid formation of dust and aerosols.[19]

-

Wash hands and any exposed skin thoroughly after handling.[18][20]

Conclusion

This compound is a robust and highly specific crosslinking agent for sulfhydryl-containing molecules. Its well-defined spacer length and reactivity under mild conditions have established it as a cornerstone reagent in protein chemistry for structural studies and bioconjugation. For drug development professionals, its application as a stable, non-cleavable linker in the architecture of Antibody-Drug Conjugates highlights its critical role in advancing targeted cancer therapies. Adherence to proper handling, storage, and experimental protocols is essential for leveraging the full potential of this versatile molecule in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 97% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 97% 500 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. Page loading... [guidechem.com]

- 5. Synthesis and evaluation of antibody-drug conjugates with high drug-to-antibody ratio using dimaleimide-DM1 as a linker- payload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound | C14H16N2O4 | CID 20992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. labproinc.com [labproinc.com]

- 10. 4856-87-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Thermo Scientific BMH (bismaleimidohexane) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 12. scbt.com [scbt.com]

- 13. echemi.com [echemi.com]

- 14. researchgate.net [researchgate.net]

- 15. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. This compound | 4856-87-5 [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. Page loading... [guidechem.com]

A Technical Guide to the Solubility of 1,6-Bismaleimidohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,6-bismaleimidohexane (BMH), a homobifunctional cross-linking agent widely used in bioconjugation and drug development. Understanding the solubility of this reagent is critical for its effective use in experimental protocols.

Core Solubility Data

The solubility of this compound has been characterized in several common organic solvents. The following table summarizes the available quantitative and qualitative solubility data to facilitate solvent selection for stock solution preparation and reaction setup.

| Solvent | Solubility | Molar Concentration (mM) | Conditions |

| Dimethyl Sulfoxide (DMSO) | 3.33 mg/mL[1] | 12.05 mM[1] | Requires ultrasonication, warming, and heating to 60°C. The use of new, non-hygroscopic DMSO is recommended as water content can significantly impact solubility.[1] |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL[1] | ≥ 9.05 mM[1] | Clear solution.[1] |

| N,N-Dimethylformamide (DMF) | Soluble | Not specified | - |

| Chloroform | Soluble[2][3][4][5][6][7][8] | Not specified | - |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, synthesized from established protocols.[1][9] This protocol employs a systematic approach to assess solubility across a range of concentrations and with various mechanical and thermal inputs.

Materials:

-

This compound (BMH) powder

-

Test solvents (e.g., DMSO, DMF, Chloroform)

-

Glass vials or test tubes

-

Vortex mixer

-

Water bath sonicator

-

Warming plate or water bath set to 37°C and 60°C

-

Analytical balance

Procedure:

-

Initial High Concentration Test:

-

Weigh a precise amount of BMH (e.g., 10 mg) into a glass vial.

-

Add the test solvent to achieve a high starting concentration (e.g., 20 mg/mL).

-

Gently mix the solution at room temperature.

-

Vortex the vial for 1-2 minutes.

-

Visually inspect for complete dissolution (a clear solution with no visible particulates).

-

-

Application of Mechanical and Thermal Energy:

-

If the compound is not fully dissolved, sonicate the vial in a water bath for up to 5 minutes.

-

Visually inspect again.

-

If dissolution is still incomplete, warm the solution to 37°C for 5-60 minutes. For solvents like DMSO, heating to 60°C may be necessary.[1]

-

Observe the solution for any changes.

-

-

Stepwise Dilution:

-

If the compound remains insoluble at the initial high concentration, increase the solvent volume to decrease the concentration by a factor of 10 (e.g., to 2 mg/mL).

-

Repeat the mixing, vortexing, sonication, and warming steps as described above.

-

Continue this stepwise dilution and energy application process until complete dissolution is achieved or the desired lower concentration limit is reached.

-

-

Documentation:

-

Record the highest concentration at which BMH fully dissolves in each solvent.

-

Note the specific conditions (e.g., vortexing, sonication, temperature) required to achieve dissolution at that concentration.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a chemical compound like this compound.

Caption: Workflow for determining chemical solubility.

This guide provides foundational data and methodologies for working with this compound. For specific applications, it is always recommended to perform solubility tests under the exact experimental conditions to be used.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound, 97% 500 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 5. 4856-87-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 4856-87-5 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. echemi.com [echemi.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Michael Addition: A Deep Dive into the Reactivity of 1,6-Bismaleimidohexane with Sulfhydryl Groups

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The selective and efficient conjugation of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the various bioconjugation strategies, the reaction between a maleimide (B117702) and a sulfhydryl group stands out for its high specificity and rapid kinetics under physiological conditions. This technical guide provides a comprehensive overview of the reactivity of 1,6-bismaleimidohexane (BMH), a homobifunctional crosslinking agent, with sulfhydryl groups, offering insights into its mechanism, optimal reaction conditions, potential side reactions, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, proteomics, and materials science.

The Chemistry of Thiol-Maleimide Conjugation

The reaction between a maleimide and a thiol (sulfhydryl) group proceeds via a Michael addition mechanism.[1] In this reaction, the nucleophilic thiolate anion attacks one of the electrophilic carbon atoms of the maleimide's carbon-carbon double bond. This leads to the formation of a stable, covalent thioether bond.[1][2] The high reactivity of the maleimide group is attributed to the ring strain and the cis-conformation of the carbonyl groups, which makes the double bond highly susceptible to nucleophilic attack.[3] This reaction is highly chemoselective for thiols, particularly within a specific pH range, making it a favored method for site-specific modification of proteins at cysteine residues.[3][4]

Quantitative Data on Reaction Parameters

The efficiency and specificity of the this compound-sulfhydryl reaction are critically dependent on several parameters, most notably pH, temperature, and the molar ratio of the reactants.[4]

Effect of pH

The pH of the reaction buffer is the most crucial factor governing the rate and selectivity of the maleimide-thiol conjugation.[2] The optimal pH range for this reaction is between 6.5 and 7.5.[3][5] Below pH 6.5, the concentration of the highly nucleophilic thiolate anion is reduced, leading to a slower reaction rate.[2] Conversely, at pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and the reaction with primary amines (e.g., lysine (B10760008) residues) becomes more competitive, thus reducing the selectivity for thiols.[2][5] At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[3][5]

| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |

| < 6.5 | Slow | High | - |

| 6.5 - 7.5 | Optimal | High | Minimal |

| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |

Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics.[2]

Reaction Kinetics and Temperature

The thiol-maleimide reaction is known for its rapid kinetics, with second-order rate constants typically in the range of 100 to 1000 M⁻¹s⁻¹.[6] The reaction is also temperature-dependent.[2] While most conjugations are performed at room temperature (20-25°C) for 1-2 hours, reactions involving sensitive proteins can be carried out at 4°C overnight to minimize potential degradation.[2][4]

| Temperature | Typical Reaction Time | Notes |

| Room Temperature (20-25°C) | 30 minutes - 2 hours | Faster reaction kinetics.[2] |

| 4°C | Overnight (8-16 hours) | Recommended for sensitive proteins to minimize degradation.[2] |

Table 2: Typical Reaction Conditions and Incubation Times.

Stability of the Thioether Adduct and Side Reactions

While the thioether bond formed is generally stable, two main side reactions can occur: hydrolysis of the maleimide ring and the retro-Michael reaction.

Maleimide Hydrolysis: The maleimide ring can undergo hydrolysis, which is accelerated at higher pH.[5] This hydrolysis can occur on the unreacted this compound, rendering it inactive, or on the succinimide (B58015) ring of the conjugate. Hydrolysis of the unreacted maleimide is undesirable as it prevents conjugation. However, hydrolysis of the thiosuccinimide ring in the conjugate can be beneficial as it forms a stable succinamic acid thioether that is no longer susceptible to the retro-Michael reaction.[5][7]

Retro-Michael Reaction (Thiol Exchange): The Michael addition is a reversible reaction. In environments with a high concentration of other thiols, such as glutathione (B108866) in vivo, the formed thioether bond can undergo a retro-Michael reaction, leading to the release of the conjugated molecule and potential off-target effects.[3] This is a significant consideration in the design of antibody-drug conjugates (ADCs).[7] To enhance in vivo stability, strategies such as inducing hydrolysis of the thiosuccinimide ring post-conjugation have been developed.[7]

Experimental Protocols

General Protocol for Protein Crosslinking with this compound

This protocol outlines a general procedure for crosslinking sulfhydryl-containing proteins using BMH.

Materials:

-

This compound (BMH)

-

Sulfhydryl-containing protein(s)

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.[8][9]

-

Anhydrous DMSO or DMF

-

Quenching Solution: 1 M Cysteine, DTT, or β-mercaptoethanol

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation:

-

Dissolve the protein(s) in the degassed Conjugation Buffer to a concentration of 1-10 mg/mL.[4]

-

If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryls, add a 10-100 fold molar excess of a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature.[4][8] Note: Thiol-containing reducing agents like DTT or β-mercaptoethanol must be removed before adding BMH.[9]

-

-

BMH Stock Solution Preparation:

-

Immediately before use, prepare a 10 mM stock solution of BMH in anhydrous DMSO or DMF.[8]

-

-

Crosslinking Reaction:

-

Quenching the Reaction:

-

To stop the crosslinking reaction, add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.[9] This will react with any excess BMH.

-

-

Purification:

-

Remove excess unreacted BMH and quenching reagent by using a desalting column or through dialysis against an appropriate buffer.[2]

-

-

Analysis:

Protocol for Quantification of Conjugation Efficiency using Ellman's Assay

Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) can be used to quantify the number of free sulfhydryl groups before and after conjugation to determine the reaction efficiency.[2]

Materials:

-

Ellman's Reagent (DTNB)

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

-

Cysteine or other thiol standard

-

Spectrophotometer

Procedure:

-

Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[2]

-

Prepare Standards: Prepare a standard curve using known concentrations of a thiol standard (e.g., cysteine) in the Reaction Buffer.[2]

-

Sample Preparation: Take an aliquot of the protein solution before and after the conjugation reaction (and after removal of excess BMH and quenching reagent). Dilute the samples in the Reaction Buffer.[2]

-

Reaction: To 50 µL of each standard and sample, add 5 µL of the Ellman's Reagent Solution. Include a blank containing only the Reaction Buffer and Ellman's Reagent.[2]

-

Incubation: Incubate the reactions for 15 minutes at room temperature.[2]

-

Measurement: Measure the absorbance of the standards and samples at 412 nm.[2][13]

-

Quantification: Create a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of free thiols in the samples before and after conjugation. The difference in free thiol concentration indicates the extent of conjugation.[2]

Visualizing the Chemistry and Workflow

To further elucidate the processes described, the following diagrams illustrate the core reaction mechanism, potential side reactions, and a typical experimental workflow.

Figure 1. Reaction mechanism of thiol-maleimide conjugation.

Figure 2. Potential side reactions in maleimide chemistry.

Figure 3. General workflow for protein crosslinking with BMH.

Conclusion

The reaction of this compound with sulfhydryl groups is a robust and highly specific method for covalently crosslinking biomolecules. Its efficiency is, however, highly dependent on carefully controlled experimental conditions, particularly pH. By understanding the underlying chemistry, being aware of potential side reactions, and following optimized protocols, researchers can effectively utilize BMH for a wide range of applications, from elucidating protein-protein interactions to the development of novel therapeutics and advanced biomaterials. The information and protocols provided in this guide serve as a foundational resource to aid in the successful design and execution of experiments involving this versatile crosslinking agent.

References

- 1. bachem.com [bachem.com]

- 2. benchchem.com [benchchem.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. benchchem.com [benchchem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. google.com [google.com]

- 12. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 13. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]

1,6-Bismaleimidohexane spacer arm length and applications

An In-depth Technical Guide to the 1,6-Bismaleimidohexane (BMH) Spacer Arm: Properties, Applications, and Experimental Protocols

Introduction

This compound (BMH) is a homobifunctional cross-linking reagent widely utilized in biochemistry and drug development. It possesses two maleimide (B117702) groups at either end of a six-carbon aliphatic chain. The maleimide moieties react specifically and efficiently with sulfhydryl groups (thiols) on cysteine residues under neutral pH conditions (6.5-7.5) to form stable thioether bonds. The hexane (B92381) spacer arm is non-cleavable and provides a defined spatial separation between conjugated molecules, making BMH an invaluable tool for a variety of applications, including the study of protein-protein interactions, the preparation of antibody-drug conjugates (ADCs), and the immobilization of biomolecules.

Physicochemical Properties of this compound (BMH)

The utility of BMH as a cross-linker is defined by its specific chemical and physical characteristics. These properties, including its molecular weight, spacer arm length, and reactivity, are critical for designing and interpreting cross-linking experiments. A summary of these quantitative data is presented below.

| Property | Value |

| Chemical Formula | C₁₄H₁₆N₂O₄ |

| Molecular Weight | 276.29 g/mol |

| Spacer Arm Length | 16.1 Å |

| CAS Number | 4856-87-5 |

| Reactivity | Thiol groups (-SH) on cysteine residues |

| Resulting Bond | Thioether bond |

| pH of Reaction | 6.5 - 7.5 |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), insoluble in water |

| Cleavability | Non-cleavable |

Key Applications of this compound

The specific reactivity and defined length of the BMH spacer arm lend it to several key applications in research and development.

Probing Protein-Protein Interactions

BMH is frequently used to identify and characterize protein-protein interactions within protein complexes. By cross-linking proteins that are in close proximity, their interaction partners can be captured and subsequently identified using techniques such as SDS-PAGE and mass spectrometry. The 16.1 Å spacer arm of BMH provides a fixed distance to probe for interactions within this range.

Development of Antibody-Drug Conjugates (ADCs)

In the field of oncology, BMH serves as a stable, non-cleavable linker to conjugate cytotoxic drugs to monoclonal antibodies. The antibody directs the cytotoxic payload to cancer cells expressing a specific antigen on their surface. Upon internalization of the ADC, the drug is released, leading to targeted cell death. The stability of the thioether bond formed by the maleimide group ensures that the drug remains attached to the antibody in circulation, minimizing off-target toxicity.

Immobilization of Biomolecules

BMH is also employed to immobilize proteins, peptides, and other thiol-containing molecules onto surfaces for various applications, including immunoassays and biosensors. The bismaleimido functionality allows for a two-step conjugation process, enabling controlled orientation and presentation of the immobilized biomolecule.

Experimental Protocols

The following are generalized protocols for common applications of BMH. It is crucial to optimize these protocols for the specific molecules and experimental systems being investigated.

General Protein-Protein Cross-linking Protocol

This protocol outlines the basic steps for cross-linking interacting proteins in a purified protein complex.

-

Reagent Preparation:

-

Prepare a stock solution of BMH (e.g., 10 mM) in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Prepare the protein complex in a thiol-free buffer at a suitable pH (e.g., PBS pH 7.2).

-

-

Cross-linking Reaction:

-

Add the BMH stock solution to the protein sample to achieve the desired final concentration (typically in the range of 25-500 µM).

-

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

-

Quenching the Reaction:

-

Add a quenching buffer containing a thiol-containing reagent (e.g., 20-50 mM dithiothreitol (B142953) (DTT) or β-mercaptoethanol) to terminate the cross-linking reaction.

-

Incubate for 15 minutes at room temperature.

-

-

Analysis:

-

Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species.

-

Further analysis can be performed using techniques like Western blotting or mass spectrometry to identify the cross-linked proteins.

-

An In-depth Technical Guide to Homobifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homobifunctional crosslinkers are chemical reagents that possess two identical reactive groups, enabling them to covalently link two similar functional groups within or between molecules.[1] These versatile tools are indispensable in modern life sciences research and drug development, facilitating the study of protein-protein interactions, the stabilization of protein structures, and the creation of novel multi-subunit complexes.[1] By covalently capturing transient or weak interactions, homobifunctional crosslinkers provide a snapshot of molecular organization and dynamics within biological systems.[2] This guide offers a comprehensive overview of homobifunctional crosslinkers, including their chemical properties, detailed experimental protocols, and applications, to empower researchers in their experimental design and execution.

Core Concepts of Homobifunctional Crosslinkers

Homobifunctional crosslinkers consist of three key components: two identical reactive groups and a spacer arm that connects them. The choice of a specific crosslinker is dictated by the target functional group, the desired distance between the linked molecules, and the specific experimental requirements such as cleavability and membrane permeability.

Reactive Groups: The reactive ends of the crosslinker determine its specificity for certain functional groups on a protein or other biomolecule. The most common targets are primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus) and sulfhydryl groups (the thiol group of cysteine residues).

-

Amine-Reactive Crosslinkers: These typically contain N-hydroxysuccinimide (NHS) esters or their water-soluble analog, sulfo-NHS esters. NHS esters react with primary amines at a physiological to slightly alkaline pH (7-9) to form stable amide bonds.[3]

-

Sulfhydryl-Reactive Crosslinkers: These commonly feature maleimide (B117702) groups, which react specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form stable thioether bonds.

Spacer Arm: The spacer arm dictates the distance between the two reactive groups and, consequently, the distance between the crosslinked molecules. The length and composition of the spacer arm are critical considerations. Longer spacer arms can be more effective for linking larger proteins or where the reactive groups are sterically hindered. The composition of the spacer arm also influences the solubility and membrane permeability of the crosslinker.

Cleavability: Crosslinkers can be either cleavable or non-cleavable. Cleavable crosslinkers contain a linkage within their spacer arm that can be broken under specific conditions, such as reduction (for disulfide bonds) or hydrolysis. This feature is particularly useful for applications like mass spectrometry-based analysis of crosslinked peptides, as it allows for the separation of the linked molecules for easier identification.

Quantitative Data on Common Homobifunctional Crosslinkers

The selection of an appropriate homobifunctional crosslinker is crucial for experimental success. The following tables summarize the key quantitative data for a range of commonly used amine-reactive and sulfhydryl-reactive homobifunctional crosslinkers.

Amine-Reactive Homobifunctional Crosslinkers

| Crosslinker | Abbreviation | Molecular Weight (Da) | Spacer Arm Length (Å) | Cleavable By | Membrane Permeable | Water Soluble |

| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43 | 11.4 | No | No | Yes |

| Disuccinimidyl suberate | DSS | 368.35 | 11.4 | No | Yes | No |

| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | No | Yes | No |

| Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone | BSOCOES | 436.35 | 13.0 | Base | Yes | No |

| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | Reducing Agents | Yes | No |

| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | 608.51 | 12.0 | Reducing Agents | No | Yes |

| Ethylene glycol bis(succinimidyl succinate) | EGS | 456.36 | 16.1 | Hydroxylamine | Yes | No |

| Ethylene glycol bis(sulfosuccinimidyl succinate) | Sulfo-EGS | 660.45 | 16.1 | Hydroxylamine | No | Yes |

| Disuccinimidyl tartrate | DST | 344.24 | 6.4 | Periodate | Yes | Yes |

| Sulfodisuccinimidyl tartrate | Sulfo-DST | 548.32 | 6.4 | Periodate | No | Yes |

Sulfhydryl-Reactive Homobifunctional Crosslinkers

| Crosslinker | Abbreviation | Molecular Weight (Da) | Spacer Arm Length (Å) | Cleavable By | Membrane Permeable | Water Soluble |

| Bismaleimidoethane | BMOE | 248.21 | 8.0 | No | Yes | No |

| 1,4-Bismaleimidobutane | BMB | 276.26 | 10.9 | No | Yes | No |

| Bismaleimidohexane | BMH | 304.32 | 13.9 | No | Yes | No |

| Dithiobismaleimidoethane | DTME | 312.36 | 13.1 | Reducing Agents | Yes | No |

Experimental Protocols

Detailed and optimized protocols are essential for successful crosslinking experiments. Below are representative protocols for common applications using amine-reactive and sulfhydryl-reactive homobifunctional crosslinkers.

Protocol 1: General Protein-Protein Crosslinking using an Amine-Reactive Crosslinker (e.g., BS3)

This protocol describes a general procedure for crosslinking interacting proteins in solution using the water-soluble, homobifunctional crosslinker BS3.

Materials:

-

Protein sample in a compatible buffer (e.g., PBS, HEPES, bicarbonate/carbonate) at pH 7.2-8.5.

-

BS3 (bis[sulfosuccinimidyl] suberate).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

-

Reaction buffer (e.g., 25 mM Sodium Phosphate (B84403), 150 mM NaCl, pH 7.4).

Procedure:

-

Sample Preparation: Prepare the protein sample in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the target proteins for reaction with the crosslinker. If necessary, exchange the buffer using dialysis or a desalting column.

-

BS3 Preparation: Immediately before use, prepare a stock solution of BS3 in the reaction buffer (e.g., 10-50 mM). BS3 is moisture-sensitive and should be allowed to come to room temperature before opening.

-

Crosslinking Reaction: Add the BS3 stock solution to the protein sample to achieve a final concentration typically between 0.25 and 5 mM. A 20- to 50-fold molar excess of crosslinker to protein is a common starting point.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Analysis: The crosslinked protein sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Crosslinking of Sulfhydryl Groups using a Maleimide-Based Crosslinker (e.g., BMOE)

This protocol outlines a general procedure for crosslinking proteins containing cysteine residues using the sulfhydryl-reactive, homobifunctional crosslinker BMOE.

Materials:

-

Protein sample in a compatible buffer (e.g., phosphate buffer, pH 6.5-7.5).

-

BMOE (Bismaleimidoethane).

-

Reducing agent (optional, e.g., DTT or TCEP) for reducing disulfide bonds.

-

Quenching reagent (e.g., a thiol-containing compound like cysteine or β-mercaptoethanol).

-

Anhydrous DMSO or DMF.

Procedure:

-

Sample Preparation: Prepare the protein sample in a suitable reaction buffer at a concentration of 0.1-2 mg/mL. If the goal is to crosslink native disulfide bonds, they must first be reduced using a reducing agent. Remove the reducing agent by dialysis or a desalting column before adding the crosslinker.

-

Crosslinker Stock Solution Preparation: Immediately before use, dissolve BMOE in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-50 mM).

-

Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve the desired final concentration. A typical starting point is a 20- to 50-fold molar excess of crosslinker to protein.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The reaction pH should be maintained between 6.5 and 7.5 for optimal maleimide reactivity with sulfhydryls.

-

Quenching: Stop the reaction by adding a quenching reagent to a final concentration sufficient to react with the excess crosslinker.

-

Analysis: The crosslinked protein sample can now be analyzed by techniques such as SDS-PAGE (under non-reducing conditions), mass spectrometry, or other relevant methods.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for visualizing complex biological processes and experimental workflows. The following diagrams, created using the DOT language for Graphviz, illustrate a typical protein-protein interaction study and the role of homobifunctional crosslinkers in studying a key signaling pathway.

Experimental Workflow for Protein-Protein Interaction Studies

Caption: Workflow for a protein-protein interaction study.

Investigating EGFR Dimerization using a Homobifunctional Crosslinker

Caption: EGFR dimerization and downstream signaling.

Applications in Research and Drug Development

Homobifunctional crosslinkers have a wide array of applications that are critical for advancing our understanding of biological systems and for the development of new therapeutics.

-

Protein-Protein Interaction Studies: By covalently linking interacting proteins, these reagents allow for the identification of binding partners and the mapping of interaction interfaces.[1] This is particularly valuable for studying transient or weak interactions that are difficult to capture by other methods.

-

Structural and Functional Analysis: The distance constraints provided by crosslinkers with defined spacer arm lengths can be used to probe the three-dimensional structure of proteins and protein complexes.

-

Antibody-Drug Conjugates (ADCs): While heterobifunctional crosslinkers are more commonly used for ADC development, homobifunctional crosslinkers can be employed in certain strategies for conjugating drugs to antibodies.

-

Biomaterial Development: These crosslinkers are used to enhance the mechanical properties and stability of biomaterials such as hydrogels by creating a crosslinked network.[1]

-

Immobilization of Biomolecules: Homobifunctional crosslinkers are used to attach proteins, enzymes, or antibodies to solid supports for applications in affinity chromatography, biosensors, and diagnostic assays.[1]

Conclusion

Homobifunctional crosslinkers are powerful and versatile reagents that have become an integral part of the toolkit for researchers in molecular biology, biochemistry, and drug development. A thorough understanding of their chemical properties, coupled with the use of optimized experimental protocols, is key to leveraging their full potential. This guide provides the foundational knowledge and practical guidance necessary for the effective application of homobifunctional crosslinkers to unravel the complexities of biological systems and to drive innovation in therapeutic development.

References

An In-Depth Technical Guide to 1,6-Bismaleimidohexane (BMH) as a Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Bismaleimidohexane (BMH) is a homobifunctional crosslinking agent widely utilized in the fields of biochemistry and drug development. Its chemical structure features two maleimide (B117702) groups connected by a six-carbon aliphatic spacer arm. This configuration allows for the covalent and irreversible crosslinking of molecules containing sulfhydryl (-SH) groups, most notably the cysteine residues within proteins and peptides. The specificity of the maleimide-thiol reaction, coupled with the defined spacer length of BMH, makes it a valuable tool for a variety of applications, including the study of protein-protein interactions, the formation of antibody-drug conjugates (ADCs), and the immobilization of biomolecules onto surfaces. This guide provides a comprehensive technical overview of BMH, including its mechanism of action, detailed experimental protocols, and key applications.

Core Properties and Specifications

BMH is a non-cleavable and membrane-permeable crosslinker. Its key properties are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | References |

| Molecular Weight | 276.29 g/mol | [1] |

| Spacer Arm Length | 13.0 Å (11 atoms) | [2] |

| Chemical Formula | C₁₄H₁₆N₂O₄ | [1] |

| CAS Number | 4856-87-5 | [1] |

| Reactive Groups | Maleimide (homobifunctional) | [2] |

| Target Functional Group | Sulfhydryls (-SH) | [2] |

| Optimal pH of Reaction | 6.5 - 7.5 | [2][3] |

| Solubility | Soluble in organic solvents (DMSO, DMF), Chloroform. Insoluble in water. | [3][4] |

| Appearance | White to off-white solid | [4] |

| Storage | Store at 4°C, desiccated. | [2] |

Mechanism of Action: The Maleimide-Thiol Reaction

The utility of BMH as a crosslinker is predicated on the highly specific and efficient reaction between its maleimide groups and free sulfhydryl groups. This reaction, a Michael addition, proceeds readily under mild physiological conditions (pH 6.5-7.5), forming a stable, non-cleavable thioether bond.

At this pH range, the maleimide group is approximately 1,000 times more reactive towards a sulfhydryl group than towards a primary amine, ensuring high specificity for cysteine residues over other amino acids like lysine.[2][3] It is important to note that at pH values above 7.5, reactivity towards primary amines and hydrolysis of the maleimide ring can increase.[2][3]

Below is a DOT script for a Graphviz diagram illustrating the reaction mechanism.

Experimental Protocols

General Protein-Protein Crosslinking

This protocol provides a general framework for crosslinking sulfhydryl-containing proteins in solution using BMH.

Materials:

-

BMH (this compound)

-

Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, or other sulfhydryl-free buffer at pH 6.5-7.5. It is recommended to include 5-10 mM EDTA to prevent disulfide reoxidation.[2]

-

Sulfhydryl-containing protein(s) of interest

-

Quenching Solution (optional): 1 M Tris-HCl, pH 7.5, or a solution of a thiol-containing compound like DTT or cysteine (0.5-1 M).[2]

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation:

-

Ensure the protein(s) to be crosslinked have free sulfhydryl groups. If necessary, reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Remove the reducing agent prior to adding BMH.[2][3]

-

Dissolve the protein(s) in the Conjugation Buffer at a concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[2]

-

-

BMH Stock Solution Preparation:

-

Immediately before use, prepare a 20 mM stock solution of BMH in DMSO or DMF (e.g., dissolve 2.75 mg of BMH in 0.5 mL of solvent).[2]

-

-

Crosslinking Reaction:

-

Add the BMH stock solution to the protein solution to achieve a final concentration that is a 2- to 3-fold molar excess over the protein concentration (e.g., for a 0.1 mM protein solution, add BMH to a final concentration of 0.2 mM).[2]

-

Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.[2] The solution may appear cloudy initially due to the low aqueous solubility of BMH but should clarify as the reaction proceeds.[2]

-

-

Quenching the Reaction (Optional):

-

To stop the crosslinking reaction, add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.[2]

-

-

Purification:

-

Remove excess, non-reacted BMH and quenching reagents by desalting or dialysis.[2]

-

-

Analysis:

-

Analyze the crosslinked products by SDS-PAGE. Crosslinked proteins will exhibit a higher molecular weight band compared to the non-crosslinked protein.[5] Further analysis can be performed using techniques like mass spectrometry to identify the crosslinked peptides.

-

Antibody Conjugation with a Homobifunctional Crosslinker

This protocol outlines a method for conjugating a payload (e.g., a drug, a fluorescent dye) to an antibody using a homobifunctional crosslinker like BMH. This typically involves a two-step process where the payload is first functionalized with a sulfhydryl group if it does not already possess one, and the antibody's disulfide bonds are partially reduced to generate free thiols.

Materials:

-

Antibody (IgG)

-

Payload with a free sulfhydryl group (or a payload that can be modified to contain one)

-

BMH

-

Reducing agent (e.g., TCEP)

-

Conjugation Buffer (as described above)

-

Purification columns (e.g., size-exclusion or affinity chromatography)

Procedure:

-

Antibody Reduction:

-

Dissolve the antibody in Conjugation Buffer.

-

Add a controlled molar excess of a reducing agent like TCEP to selectively reduce the hinge-region disulfide bonds, exposing free sulfhydryl groups. The exact concentration and incubation time should be optimized for the specific antibody.[6]

-

Remove the excess reducing agent using a desalting column.

-

-

Payload-BMH Conjugation (if payload does not have a maleimide group):

-

Dissolve the sulfhydryl-containing payload in a suitable solvent.

-

React the payload with a molar excess of BMH to create a maleimide-activated payload.

-

Purify the maleimide-activated payload to remove unreacted BMH.

-

-

Antibody-Payload Conjugation:

-

Combine the reduced antibody with the maleimide-activated payload (or a payload that is already maleimide-functionalized) in the Conjugation Buffer.

-

Incubate for 1-2 hours at room temperature or 4°C.

-

-

Purification and Characterization:

Immobilization of Cysteine-Containing Peptides onto a Surface

This protocol describes how to immobilize a cysteine-containing peptide onto a surface that has been pre-activated with maleimide groups using BMH.

Materials:

-

Surface with primary amine groups (e.g., aminated glass slide, microwell plate)

-

BMH

-

Heterobifunctional crosslinker with an amine-reactive group and a maleimide group (e.g., SMCC) can also be used for surface activation.[4]

-

Cysteine-containing peptide

-

TCEP (optional, to ensure the peptide's cysteine is reduced)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Washing Buffer (e.g., PBS with a mild detergent like Tween-20)

Procedure:

-

Surface Activation:

-

If starting with an amine-functionalized surface, dissolve BMH in an organic solvent and react it with the surface to introduce maleimide groups. This step might require optimization depending on the surface material.

-

Alternatively, and more commonly for amine surfaces, use a heterobifunctional crosslinker like SMCC. Dissolve SMCC in a suitable buffer (e.g., 10 mM in PBS, pH 7.4) and add it to the aminated surface. Incubate for 1 hour at room temperature.[4]

-

Wash the surface thoroughly with water and then the Reaction Buffer to remove excess crosslinker.[4]

-

-

Peptide Immobilization:

-

Washing and Blocking:

-

Wash the surface extensively with the Washing Buffer to remove any non-covalently bound peptide.

-

Optionally, block any unreacted maleimide groups by incubating the surface with a solution of a small thiol-containing molecule (e.g., cysteine or β-mercaptoethanol).

-

Applications in Research and Drug Development

Probing Protein Structure and Interactions

BMH is a valuable tool for studying the quaternary structure of proteins and identifying protein-protein interactions. By crosslinking proteins in their native state, researchers can "freeze" transient or weak interactions, allowing for their detection and analysis. The fixed spacer arm length of 13.0 Å provides a distance constraint, indicating that the crosslinked cysteine residues are within this proximity in the native protein complex. The resulting crosslinked complexes can be analyzed by techniques such as SDS-PAGE, size-exclusion chromatography, and mass spectrometry to identify the interacting partners and map the interaction interfaces.[5][8]

The general workflow for identifying protein-protein interactions using BMH and mass spectrometry is outlined in the following DOT script:

Formation of Antibody-Drug Conjugates (ADCs)

In the field of drug development, BMH and similar homobifunctional maleimide crosslinkers can be used in the synthesis of ADCs. While heterobifunctional crosslinkers are more common for this application, a homobifunctional approach can be employed. This involves linking a cytotoxic drug to a monoclonal antibody that specifically targets cancer cells. The stability of the thioether bond formed by the maleimide-thiol reaction is crucial for ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target cell, minimizing off-target toxicity.[7]

Immobilization of Biomolecules

The ability of BMH to react with sulfhydryl groups makes it useful for immobilizing peptides, proteins, and other thiol-containing molecules onto various surfaces. This is a key step in the development of biosensors, affinity chromatography columns, and other diagnostic and research tools. By creating a stable covalent linkage, BMH ensures that the immobilized biomolecule remains attached to the surface even under stringent washing conditions.[4]

Quantitative Data Summary

| Parameter | Description | Value/Range | References |

| Molar Excess of BMH | Recommended molar ratio of BMH to protein for efficient crosslinking. | 2- to 3-fold molar excess | [2] |

| Reaction Time | Typical incubation time for the crosslinking reaction. | 1 hour at room temperature or 2 hours at 4°C | [2] |

| Reaction pH | Optimal pH range for the maleimide-thiol reaction. | 6.5 - 7.5 | [2][3] |

| BMH Stock Solution Concentration | Recommended concentration for preparing the BMH stock solution in an organic solvent. | 5 - 20 mM | [2] |

| Stability of Thioether Bond | The resulting thioether bond is stable and non-cleavable under physiological conditions and in the presence of reducing agents. | Stable | [2][3] |

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no crosslinking | - Insufficient free sulfhydryl groups on the protein.- Presence of sulfhydryl-containing compounds in the buffer.- Hydrolysis of the maleimide groups on BMH.- Incorrect pH of the reaction buffer. | - Ensure proteins are properly reduced and the reducing agent is removed.- Use a sulfhydryl-free buffer.- Prepare the BMH stock solution immediately before use.- Verify that the buffer pH is between 6.5 and 7.5. |

| Protein precipitation | - High concentration of the protein or crosslinker.- The crosslinking alters the protein's solubility. | - Optimize the concentrations of the protein and BMH.- Try a different crosslinker with a more hydrophilic spacer arm. |

| High molecular weight smearing on SDS-PAGE | - Excessive crosslinking leading to large, heterogeneous aggregates. | - Reduce the molar excess of BMH.- Decrease the reaction time. |

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It can cause skin and eye irritation.[9] Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the solid compound and its solutions. Work in a well-ventilated area or a chemical fume hood.[9] Avoid inhalation of the powder. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[9]

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from 1,6-hexanediamine (B7767898) and maleic anhydride (B1165640).

-

Formation of the Bismaleamic Acid: 1,6-hexanediamine is reacted with two equivalents of maleic anhydride in a suitable solvent. This reaction is generally facile and results in the formation of the intermediate N,N'-(hexane-1,6-diyl)bis(maleamic acid).[10]

-

Cyclodehydration: The bismaleamic acid is then cyclized to form the bismaleimide. This is typically achieved by heating in the presence of a dehydrating agent, such as acetic anhydride and sodium acetate, or with an acid catalyst in a solvent that allows for the azeotropic removal of water.[11][12]

The following DOT script illustrates the general synthesis workflow:

References

- 1. youtube.com [youtube.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. journals.plos.org [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Maleimide-Based Method for Elaboration of Cysteine-Containing Peptide Phage Libraries | Springer Nature Experiments [experiments.springernature.com]

- 8. Analysis of membrane protein complexes by blue native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identifying specific protein interaction partners using quantitative mass spectrometry and bead proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Maleimide-based method for elaboration of cysteine-containing peptide phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EP0544266B1 - Process for the preparation of bismaleimides - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 1,6-Bismaleimidohexane (BMH) for Researchers, Scientists, and Drug Development Professionals

An Introduction to a Versatile Crosslinking Agent

1,6-Bismaleimidohexane (BMH) is a homobifunctional crosslinking reagent widely utilized in protein chemistry, drug development, and materials science. Its principal application lies in the covalent and irreversible linkage of sulfhydryl groups (-SH), commonly found in the cysteine residues of proteins. This guide provides a comprehensive overview of BMH, including its various synonyms, physicochemical properties, detailed experimental protocols for its use in protein crosslinking, and a visual representation of the experimental workflow.

Synonyms and Identifiers

This compound is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list of these synonyms and identifiers is provided below to aid in literature searches and product sourcing.

-

1,1'-(1,6-Hexanediyl)bis-1H-pyrrole-2,5-dione

-

1,1'-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione)

-

1,6-Bis(maleimido)hexane

-

1,6-Dimaleimidohexane

-

N,N'-Hexamethylenebis(maleimide)

-

N,N'-Hexamethylenedimaleimide

-

BMH Crosslinker

-

1,6-BMH

-

GMBMI

-

Hmdm

-

NSC 12818

Physicochemical Properties of this compound

A summary of the key physicochemical properties of BMH is presented in the table below. This data is essential for designing and executing experiments, as well as for understanding the behavior of the crosslinker in different environments.

| Property | Value | Reference |

| CAS Number | 4856-87-5 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₆N₂O₄ | [2][3][5] |

| Molecular Weight | 276.29 g/mol | [1][2][3][5] |

| Appearance | White to off-white solid/powder | [1][6] |

| Melting Point | 136-141 °C | [6] |

| Spacer Arm Length | 16.1 Å | [7] |

| Solubility | Soluble in chloroform, DMSO, and DMF. | [1][3][6] |

| Reactive Groups | Maleimide | |

| Reactive Toward | Sulfhydryl groups (-SH) |

Experimental Protocol: Protein Crosslinking with BMH

The following protocol provides a detailed methodology for the crosslinking of proteins using this compound. This procedure is a general guideline and may require optimization for specific applications.

Materials

-

This compound (BMH)

-

Protein of interest containing free sulfhydryl groups

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or other non-amine, non-sulfhydryl containing buffer at pH 6.5-7.5

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Quenching Reagent: 1M Dithiothreitol (DTT), 1M β-mercaptoethanol, or 1M L-cysteine

-

Desalting column or dialysis equipment

Procedure

-

Preparation of Protein Sample:

-

Dissolve the protein of interest in the conjugation buffer to a final concentration of 1-5 mg/mL.

-

Ensure the protein has free sulfhydryl groups. If necessary, reduce disulfide bonds using a reducing agent like DTT, followed by removal of the reducing agent using a desalting column.

-

-

Preparation of BMH Stock Solution:

-

Immediately before use, prepare a 10 mM stock solution of BMH in DMSO or DMF. For example, dissolve 2.76 mg of BMH in 1 mL of DMSO.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

-

Crosslinking Reaction:

-

Add the BMH stock solution to the protein sample to achieve a final molar excess of BMH over the protein. A 10- to 50-fold molar excess is a common starting point for optimization.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time and temperature may vary depending on the specific protein and desired level of crosslinking.

-

-

Quenching the Reaction:

-

To stop the crosslinking reaction, add the quenching reagent to a final concentration of 10-50 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Removal of Excess Reagent:

-

Remove excess, unreacted BMH and quenching reagent by dialysis against an appropriate buffer or by using a desalting column.

-

-

Analysis of Crosslinked Products:

-

The crosslinked protein mixture can be analyzed by various techniques, including SDS-PAGE, size-exclusion chromatography, and mass spectrometry, to identify and characterize the crosslinked species.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical protein crosslinking experiment using BMH.

Caption: A flowchart of the key steps in a protein crosslinking experiment using BMH.

Conclusion

This compound is a powerful tool for researchers and scientists in the fields of protein chemistry and drug development. Its ability to specifically and irreversibly crosslink sulfhydryl groups allows for the stabilization of protein-protein interactions, the study of protein conformation, and the creation of novel bioconjugates. By understanding its properties and following established protocols, researchers can effectively utilize BMH to advance their scientific investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 4856-87-5 [chemicalbook.com]

- 4. This compound, 97% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | C14H16N2O4 | CID 20992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Page loading... [guidechem.com]

Methodological & Application

Application Notes and Protocols for 1,6-Bismaleimidohexane (BMH) Crosslinking of Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Bismaleimidohexane (BMH) is a homobifunctional crosslinking reagent used to covalently link proteins or other molecules containing sulfhydryl groups (-SH).[1][2] The reagent possesses two maleimide (B117702) groups at either end of a 6-atom hexane (B92381) spacer arm, which specifically react with cysteine residues to form stable, non-cleavable thioether bonds.[1][2] This property makes BMH a valuable tool for studying protein-protein interactions, elucidating the three-dimensional structure of proteins, and stabilizing protein complexes for further analysis.[3] The fixed distance of the spacer arm can also provide distance constraints for structural modeling of protein complexes.[4]

BMH is particularly useful in applications where a stable, permanent linkage between interacting proteins is desired. Its specificity for sulfhydryl groups at a neutral pH range (6.5-7.5) minimizes non-specific reactions with other amino acid residues.[1] This application note provides a detailed protocol for using BMH to crosslink proteins, along with technical data and troubleshooting guidance to assist researchers in achieving optimal results.

Chemical Reaction and Mechanism

The crosslinking reaction with BMH occurs in a two-step manner. First, one of the maleimide groups reacts with a sulfhydryl group from a cysteine residue on one protein to form a stable thioether linkage. Subsequently, the second maleimide group reacts with a sulfhydryl group on a second protein (or within the same protein for intramolecular crosslinking) to complete the covalent bridge. The optimal pH for this reaction is between 6.5 and 7.5, where the maleimide group is highly reactive towards sulfhydryls and shows minimal reaction with primary amines.[1] At pH 7, the reaction with a sulfhydryl group is approximately 1,000 times faster than the reaction with an amine.[1]

Caption: Chemical reaction of BMH with protein sulfhydryl groups.

Applications in Research and Drug Development

-

Studying Protein-Protein Interactions: BMH is used to covalently trap interacting proteins, including transient or weak interactions, for subsequent identification and analysis by techniques such as SDS-PAGE and mass spectrometry.

-

Structural Analysis of Proteins: By introducing intramolecular crosslinks, BMH can help to stabilize protein conformations and provide distance constraints for computational modeling of protein structures.[3]

-

Stabilizing Multi-protein Complexes: Covalently linking subunits of a complex can enhance its stability for structural studies like cryo-electron microscopy or for functional assays.[5][6]

-

Immobilization of Proteins: Proteins can be crosslinked to solid supports for applications such as affinity chromatography or in the development of biosensors.[5]

-

Biomaterial Development: Homobifunctional crosslinkers like BMH are employed to enhance the mechanical properties and stability of hydrogels and other biomaterials.[5]

Experimental Protocols

Materials

-

This compound (BMH)

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous

-

Protein(s) of interest in a suitable buffer

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, or other sulfhydryl-free buffer at pH 6.5-7.5. It is recommended to include 1-5 mM EDTA to prevent oxidation of sulfhydryls.

-

Quenching Solution: 1 M Cysteine-HCl, 1 M Dithiothreitol (DTT), or 1 M β-mercaptoethanol

-

Desalting columns or dialysis equipment for buffer exchange and removal of excess crosslinker.

Protocol for Crosslinking Proteins in Solution

This protocol is a general guideline. Optimal conditions for protein concentration, BMH concentration, and reaction time should be determined empirically for each specific application.

-

Prepare the Protein Sample:

-